Methyl 5-(3-cyanophenyl)nicotinate
Description
Methyl 5-(3-cyanophenyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted at the 5-position with a 3-cyanophenyl group and a methyl ester moiety. The 3-cyanophenyl substituent introduces electron-withdrawing properties, which may influence reactivity, solubility, and metabolic stability.
Properties
CAS No. |
893735-12-1 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 5-(3-cyanophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)13-6-12(8-16-9-13)11-4-2-3-10(5-11)7-15/h2-6,8-9H,1H3 |
InChI Key |
FXIKWJMHRYJMGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(3-cyanophenyl)nicotinate can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-cyanophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 5-(3-cyanophenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of Methyl 5-(3-cyanophenyl)nicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-(3-cyanophenyl)nicotinate with structurally and functionally related nicotinate esters, focusing on synthetic methods, physicochemical properties, and enzymatic hydrolysis data.
Enzymatic Hydrolysis Behavior
Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters, with hydrolysis rates varying significantly based on substituents:
| Compound | Hydrolysis Half-Life (HSA, pH 7.4) | Key Factors Influencing Stability |
|---|---|---|
| Methyl nicotinate | >95 hours | Small substituent; low steric hindrance |
| 2-butoxyethyl nicotinate | <15 minutes | Bulky alkoxy group enhances HSA binding |
| This compound (predicted) | ~20–50 hours* | Electron-withdrawing cyano group may slow hydrolysis; steric bulk from phenyl reduces enzyme access |
*Prediction based on structural analogs: The 3-cyanophenyl group likely increases metabolic stability compared to unsubstituted methyl nicotinate but less than highly hindered derivatives (e.g., tert-butyl nicotinate, which resists hydrolysis) .
Physicochemical and Functional Differences
- Reactivity: The cyano group may participate in nucleophilic addition reactions, unlike bromomethyl or methyl substituents, enabling further derivatization .
- Thermal Stability: Brominated analogs (e.g., Methyl 5-(bromomethyl)nicotinate) are prone to decomposition under radical conditions, whereas the cyano group in the target compound may confer greater stability .
Research Implications and Gaps
Key research gaps include:
- Direct hydrolysis kinetics under physiological conditions.
- Synthetic optimization to improve yield and purity.
- Biological activity screening against targets responsive to nicotinate derivatives (e.g., NAD+ biosynthesis enzymes).
Biological Activity
Methyl 5-(3-cyanophenyl)nicotinate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of a methyl ester group and a cyanophenyl substituent at the 5-position of the nicotinic acid core. Its molecular formula is CHNO.
Enzyme Interaction
Research indicates that this compound shows promise as a ligand in biochemical assays. It may interact with specific molecular targets, acting as either an inhibitor or an activator of various enzymes. The compound's structural features suggest possible therapeutic applications, including anti-inflammatory and anticancer activities. For instance, it has been noted that compounds with similar structures exhibit significant biological effects, which could be attributed to their ability to modulate enzyme activity and influence cellular signaling pathways .
Antimicrobial Activity
A study on analogues of 5-(3-cyanophenyl)furan-2-carboxylic acid highlighted the antimycobacterial potential of related compounds. Although specific data on this compound is limited, the findings suggest that modifications in the cyanophenyl position can influence antimicrobial efficacy. The analogues demonstrated effective inhibition against Mycobacterium tuberculosis with IC values indicating promising activity .
Synthesis Methods
The synthesis of this compound can be achieved through several organic reactions, including:
- Esterification : Reacting nicotinic acid with methanol in the presence of an acid catalyst.
- Cyanation : Introducing the cyanophenyl group via nucleophilic substitution or coupling reactions.
These synthetic routes allow for the exploration of various derivatives that may enhance biological activity.
Case Studies and Experimental Data
| Study | Compound | Biological Activity | IC |
|---|---|---|---|
| This compound | Antimycobacterial | Not specified | |
| Related Compounds | Enzyme Inhibition | IC ~12 μM | |
| Analogues | Mycobacterial Growth Inhibition | MIC = 63 μM |
These studies indicate that while specific data on this compound is sparse, its structural analogues demonstrate significant biological activities that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
